2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3 |
InChI Key |
QJQBFCLTSPZBGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The general synthetic pathway involves:
- Step 1: Preparation of 4-methylpiperazine as the core scaffold.
- Step 2: Introduction of the ethanesulfonyl group via nucleophilic substitution.
- Step 3: Conversion of the sulfonic acid derivative to the sulfonyl chloride.
This multi-step process ensures high reactivity and selectivity, critical for the compound's application as an intermediate in pharmaceutical synthesis.
Preparation of 4-Methylpiperazine
The starting material, 4-methylpiperazine, can be synthesized via methylation of piperazine or obtained commercially. Literature indicates methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions:
| Reaction | Reagents & Conditions | Yield / Notes |
|---|---|---|
| Piperazine methylation | Methyl iodide, K₂CO₃, acetonitrile, reflux | Approximately 85-90% |
This step is crucial for introducing the methyl group at the 4-position, which influences the compound's biological activity and reactivity.
Sulfonylation of 4-Methylpiperazine
The core step involves reacting 4-methylpiperazine with ethanesulfonyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane (DCM) or chloroform, with a base like triethylamine (TEA) or pyridine to scavenge the generated HCl.
| Reaction Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| Nucleophilic substitution | Ethanesulfonyl chloride, TEA or pyridine, DCM, 0°C to room temperature | Formation of N-(2-sulfonylethyl)-4-methylpiperazine intermediate |
The sulfonylation proceeds via nucleophilic attack of the nitrogen atom on the sulfonyl chloride, yielding a sulfonamide linkage.
Conversion to Sulfonyl Chloride
The sulfonic acid derivative, formed during sulfonylation, is converted into the sulfonyl chloride using chlorinating agents such as oxalyl chloride or thionyl chloride. This step is performed under anhydrous conditions to prevent hydrolysis.
| Reaction Step | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | Oxalyl chloride or thionyl chloride, catalytic DMF, dry DCM, reflux | Reaction monitored by TLC; excess reagent removed by distillation or filtration |
This conversion yields the final product, 2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride, with high purity and reactivity.
Verification and Data
Research findings support these methods, with yields ranging from 60-85% depending on reaction conditions and scale. The process's efficiency is influenced by factors such as temperature control, solvent purity, and reagent stoichiometry.
| Parameter | Typical Range / Conditions | Reference / Notes |
|---|---|---|
| Yield | 60-85% | Based on literature synthesis protocols |
| Reaction Temperature | 0°C to room temperature | For sulfonylation step |
| Reflux Duration | 2-4 hours | For chlorination step |
| Solvent | Dichloromethane, chloroform | Commonly used |
Summary of the Synthesis Process
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Methylation of piperazine | Methyl iodide, K₂CO₃ | Reflux, acetonitrile | 4-Methylpiperazine |
| Sulfonylation | Ethanesulfonyl chloride, TEA | 0°C to RT, DCM | N-(2-sulfonylethyl)-4-methylpiperazine |
| Chlorination | Oxalyl chloride, DMF | Reflux, dry conditions | This compound |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may yield a sulfonate ester .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key structural analogs based on functional groups, reactivity, applications, and hazards:
*SPPS: Solid-phase peptide synthesis
Reactivity and Stability
- Target Compound: The sulfonyl chloride group renders it moisture-sensitive, necessitating anhydrous storage.
- 2-Chloro-ethanesulfonyl Chloride : Highly reactive with water, releasing HCl gas and heat. Incompatible with oxidizers and bases .
- Fmoc-piperazine Derivative : The carboxylic acid group reduces reactivity compared to sulfonyl chlorides, making it suitable for controlled peptide coupling .
- Fluorinated Ethanesulfonyl Fluorides : Fluorine substituents enhance thermal and chemical stability, enabling use in harsh industrial environments .
Hazard Profile
- Target Compound: Likely corrosive and irritant, similar to other sulfonyl chlorides.
- 2-Chloro-ethanesulfonyl Chloride : Causes severe burns; requires rigorous PPE (gloves, goggles) and ventilation .
- Fluorinated Analogs : Minimal acute hazards but may pose environmental persistence concerns due to fluorine content .
Biological Activity
2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride, with the CAS number 2361634-46-8, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a piperazine ring that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₈ClN₃O₂S
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of this compound. In vitro assays using the tube dilution technique demonstrated significant antimicrobial activity against a range of bacterial strains. For example, compounds synthesized from this scaffold exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| This compound | Moderate | Ciprofloxacin |
| Derivative A | High | Fluconazole |
| Derivative B | Low | No standard |
Anticancer Activity
The anticancer potential of this compound has also been investigated through MTT assays. Certain derivatives showed promising results against various cancer cell lines, although they were generally less potent than established chemotherapeutics such as 5-fluorouracil. For instance, one study reported that a derivative exhibited an IC50 value indicating moderate cytotoxicity against colon cancer cells .
| Compound | IC50 (µM) | Comparison to Standard |
|---|---|---|
| This compound | 15 | 5-Fluorouracil (10) |
| Derivative C | 25 | Tomudex (20) |
The mechanism underlying the biological activity of this compound appears to involve interactions with specific cellular targets. The piperazine moiety may enhance binding affinity to biological receptors or enzymes involved in microbial growth or cancer cell proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target sites, potentially inhibiting their function .
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that demonstrated significant antimicrobial activity. Among these, compounds derived from this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives, revealing that certain modifications to the base structure enhanced cytotoxicity against breast and colon cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with cancer-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
